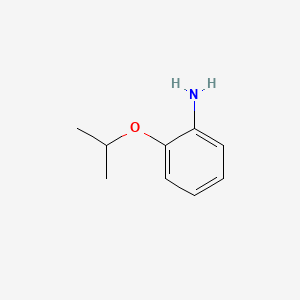

2-Isopropoxyaniline

Descripción

Contextual Significance in Organic Chemistry Research

The significance of 2-Isopropoxyaniline in organic chemistry research stems from its identity as a substituted aniline (B41778). Aniline and its derivatives are a cornerstone class of compounds used extensively in synthesis due to the reactivity of the amino group and the aromatic ring. The presence of substituents on the ring profoundly influences the molecule's chemical behavior.

In this compound, both the amino (-NH₂) and the isopropoxy (-OCH(CH₃)₂) groups are electron-donating and activating for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. This predictable reactivity makes it a valuable precursor for creating specifically substituted aromatic compounds. Research involving aniline derivatives often focuses on how different functional groups alter the physical properties and synthetic utility of the molecule, and this compound serves as a specific example within this broad area of study. Its structure is foundational for building diverse chemical entities for exploration in fields like medicinal chemistry and materials science.

Role as a Key Intermediate in Advanced Chemical Synthesis

The primary role of this compound in academic and industrial research is that of a key intermediate—a molecular stepping stone in the production of more elaborate and often high-value chemical compounds. The aniline functional group can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the attachment of diverse molecular fragments.

The utility of the this compound scaffold is particularly evident in the pharmaceutical sector. For instance, a closely related and more complex derivative, 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, is a crucial intermediate in the synthesis of Ceritinib. innospk.com Ceritinib is a targeted therapy drug used in cancer treatment, and the isopropoxyaniline portion of the intermediate is integral to forming the final molecular framework of the active pharmaceutical ingredient. innospk.com This highlights the strategic importance of the this compound core in constructing biologically active molecules. Furthermore, patent literature describes synthetic routes for other complex aniline derivatives, such as 2-isopropoxy-5-methyl-4-isonipecotic aniline, underscoring its role as a starting material in the development of new chemical entities for the pharmaceutical and pesticide industries. google.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Ceritinib |

| 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline |

Structure

3D Structure

Propiedades

IUPAC Name |

2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOZYLSYQJYXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183268 | |

| Record name | 2-Isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29026-74-2 | |

| Record name | 2-(1-Methylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29026-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029026742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Isopropoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M3MFC22JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes to 2-Isopropoxyaniline

The most common established routes to this compound generally involve two key stages: the introduction of the isopropoxy ether linkage and the reduction of a nitro group to an amine.

The conversion of a nitroarene to an aniline (B41778) is a foundational reaction in organic synthesis. For the preparation of this compound, this step typically follows the introduction of the isopropoxy group onto a nitrophenol precursor. Several methods are effective for this nitro group reduction:

Catalytic Hydrogenation: This is a widely used and efficient method. It involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on charcoal (Pd/C) wikipedia.orggoogle.com. Alternatively, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C can also achieve the reduction google.com.

Metal-Acid Reduction: Classical methods employ reactive metals in acidic conditions. Common systems include tin (Sn) or tin(II) chloride (SnCl2) with hydrochloric acid (HCl), or zinc (Zn) metal with ammonium chloride (NH4Cl) nih.govambeed.com. These methods are robust and effective for reducing nitroarenes to anilines.

The introduction of the isopropoxy group is typically achieved through an etherification reaction. A common strategy involves the Williamson ether synthesis. This method utilizes a phenolic precursor, such as 2-nitrophenol, which is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide, in this case, isopropyl bromide, to form the corresponding ether, 2-isopropoxynitrobenzene (B1205401) wikipedia.orgnih.govontosight.ai. This intermediate is then subjected to nitro group reduction to yield this compound.

Development of Novel and Green Synthesis Protocols

Recent advancements have explored more sophisticated catalytic approaches for synthesizing ortho-alkoxyaniline derivatives, including this compound. One notable development involves the use of cationic N-heterocyclic carbene (NHC)–copper (Cu) catalysts to mediate ontosight.aiacs.org-alkoxy rearrangements of N-alkoxyanilines acs.org. This methodology offers a different synthetic pathway, bypassing the traditional nitro reduction route by directly rearranging an alkoxy group to the ortho position of an aniline derivative. While not explicitly detailed as "green" in terms of atom economy or solvent choice in the cited literature, catalytic methods often aim for greater efficiency and milder conditions compared to stoichiometric reagents.

Reaction Mechanism Analysis of Synthetic Transformations

The mechanism of the copper-catalyzed ontosight.aiacs.org-alkoxy rearrangement, as proposed for the synthesis of ortho-alkoxyanilines, involves several key steps. Initially, the cationic Cu catalyst coordinates to both the carbonyl oxygen and the alkoxy group of the N-alkoxyaniline substrate, forming a chelate complex. This is followed by an ionic cleavage of the N–O bond, generating a copper alkoxide species. In this intermediate, the copper atom is coordinated by the sp2 nitrogen of the aniline ring, which induces a positive charge on the aniline ring through electron delocalization. Subsequently, the Lewis basic oxygen atom of the alkoxy group attacks the ortho-position of the activated aniline ring, leading to the formation of the desired ortho-alkoxyaniline product acs.org.

Catalysis in this compound Synthesis and Derivatives

Catalysis plays a crucial role in both established and novel synthetic routes to this compound and its derivatives.

Nitro Group Reduction: As mentioned, palladium on charcoal (Pd/C) is a highly effective heterogeneous catalyst for the hydrogenation of nitroarenes to anilines wikipedia.orggoogle.com. This catalytic process offers high yields and selectivity.

ontosight.aiacs.org-Alkoxy Rearrangement: Cationic N-heterocyclic carbene (NHC)–copper complexes have emerged as efficient catalysts for the ontosight.aiacs.org-alkoxy rearrangement of N-alkoxyanilines to ortho-alkoxyanilines. For instance, a copper complex featuring the IMes ligand has been shown to catalyze the formation of this compound in acceptable yields acs.org. These catalytic systems enable the direct introduction of alkoxy groups at the ortho position, representing a significant advancement in synthetic methodology.

Compound List

this compound

2-Nitrophenol

Isopropyl bromide

2-Isopropoxynitrobenzene

N-alkoxyaniline

Palladium on charcoal (Pd/C)

Ammonium formate

Tin (Sn)

Tin(II) chloride (SnCl2)

Hydrochloric acid (HCl)

Zinc (Zn)

Ammonium chloride (NH4Cl)

N-heterocyclic carbene (NHC)–copper (Cu) catalysts

IMes ligand

IPr ligand

Silver triflimide (AgNTf2)

Reactivity and Mechanistic Studies of 2 Isopropoxyaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 2-isopropoxyaniline is predominantly characterized by electrophilic aromatic substitution (SₑAr) reactions. The presence of two strong electron-donating groups makes the ring highly activated and nucleophilic. wikipedia.org

Electrophilic Aromatic Substitution (SₑAr)

Both the amino and isopropoxy groups are activating and ortho-, para-directing. wikipedia.orglibretexts.org This is because they can donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack. organicchemistrytutor.comlibretexts.org The increased electron density is most pronounced at the positions ortho and para to these substituents.

In this compound, the directing effects of the two groups are cooperative. The positions ortho and para to the amino group are positions 3, 5, and 6. The positions ortho and para to the isopropoxy group are positions 3 and 5, and position 4. The primary sites for electrophilic attack are therefore positions 4 and 6 (para to the isopropoxy and ortho to the amine, and para to the amine and ortho to the isopropoxy, respectively), and to a lesser extent, position 5 (ortho to both). Steric hindrance from the bulky isopropoxy group may influence the ratio of ortho to para products. youtube.com

Common SₑAr reactions include:

Halogenation: Reaction with reagents like Br₂ or Cl₂ (often with a Lewis acid catalyst) introduces a halogen atom onto the ring. wikipedia.org

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. youtube.com

Sulfonation: Fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. youtube.com

Friedel-Crafts Reactions: Alkylation or acylation using alkyl halides or acyl halides with a Lewis acid catalyst. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is less common for electron-rich aromatic rings like this compound. This type of reaction typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate and a good leaving group on the ring. fishersci.senih.gov

However, SₙAr can occur under specific circumstances, such as through the formation of a diazonium salt from the amine group. The resulting diazonium group (-N₂⁺) is an excellent leaving group, allowing for substitution by various nucleophiles. Another potential, though less common, pathway is via a benzyne (B1209423) intermediate under strongly basic conditions. fishersci.seyoutube.com

Amine Group Reactivity and Functionalization

The primary amine group in this compound is a key site for a variety of chemical transformations, making the compound a versatile synthetic intermediate. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the group. mdpi.com

Key reactions involving the amine group include:

Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form amides. This reaction is often used to protect the amine group or to introduce new functional moieties.

Alkylation: The amine can be alkylated using alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by reaction conditions.

Diazotization: In the presence of a cold, acidic solution of sodium nitrite (B80452) (NaNO₂), the primary aromatic amine is converted into a diazonium salt. This intermediate is highly valuable in synthesis, as the diazonium group can be replaced by a wide range of nucleophiles (e.g., -OH, -CN, -X, -H).

Condensation Reactions: The amine can react with aldehydes and ketones to form imines (Schiff bases), which are important intermediates in various synthetic pathways.

| Reaction Type | Reagent(s) | Product Functional Group |

| Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Amide (-NHCOR) |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt (-N₂⁺Cl⁻) |

| Imination | Aldehyde (RCHO) or Ketone (RCOR') | Imine (-N=CHR, -N=CRR') |

Isopropoxy Group Influence on Reaction Pathways

The isopropoxy group (-O-iPr) is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. libretexts.org Its influence stems from two opposing electronic effects:

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. This effect is dominant and is responsible for the group's activating and directing nature. organicchemistrytutor.com

Inductive Effect (-I): Oxygen is an electronegative atom, which withdraws electron density from the attached carbon atom of the ring through the sigma bond. This inductive effect deactivates the ring.

Since the resonance effect outweighs the inductive effect, the net result is activation of the ring. The stabilization of the arenium ion intermediate is greatest when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom.

Furthermore, the isopropoxy group exerts a significant steric effect . The bulky nature of the isopropyl moiety can hinder the approach of an electrophile to the adjacent ortho positions (positions 3 and 5). youtube.com Consequently, in many electrophilic substitution reactions, substitution at the para position (position 4) is often favored over the ortho positions, leading to higher regioselectivity.

Investigations into Reaction Kinetics and Thermodynamics

The kinetics of electrophilic aromatic substitution on this compound are significantly enhanced by the presence of the two electron-donating groups. The rate of reaction is much faster than that of unsubstituted benzene. This is because the activating groups lower the activation energy of the rate-determining step, which is the formation of the arenium ion. libretexts.org

Reaction Kinetics

Quantitative studies on the kinetics of similar substituted benzenes show that the rate of reaction is dependent on several factors:

Nature of the Electrophile: Stronger electrophiles react faster. youtube.com

Solvent: The polarity of the solvent can influence reaction rates by stabilizing charged intermediates and transition states.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, consistent with the Arrhenius equation.

While specific kinetic data for this compound is not widely published, relative rate data from analogous compounds provide insight. For instance, the rate of nitration for anisole (B1667542) (methoxybenzene) is approximately 10¹⁰ times faster than that of benzene, highlighting the powerful activating effect of an alkoxy group. The amino group is an even stronger activator. The combined effect in this compound would result in extremely rapid reaction kinetics for many SₑAr reactions.

Thermodynamics

From a thermodynamic perspective, electrophilic aromatic substitution reactions on activated rings like this compound are typically exothermic. The formation of a stable, substituted aromatic product from a highly reactive electrophile and an activated nucleophilic ring results in a negative change in Gibbs free energy (ΔG), indicating a spontaneous process. aps.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Functional Group Identification by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic absorption of infrared radiation at specific vibrational frequencies. For 2-Isopropoxyaniline, the presence of an amine group (-NH2), an aromatic ring, and an isopropoxy ether group (-OCH(CH3)2) dictates its IR spectral profile.

The primary amine group is expected to exhibit characteristic N-H stretching vibrations, typically appearing as a doublet in the region of 3300-3500 cm⁻¹ researchgate.netucalgary.ca. The presence of two bands in this region is indicative of a primary amine, arising from asymmetric and symmetric N-H stretching modes. Additionally, the N-H bending vibration is often observed around 1600 cm⁻¹ ucalgary.caresearchgate.net.

The aromatic ring contributes several characteristic absorptions. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹ chem960.comchemscene.commdpi.com. The aromatic ring itself gives rise to C=C stretching vibrations in the 1450-1700 cm⁻¹ region and characteristic C-H out-of-plane bending vibrations in the fingerprint region, often between 680-860 cm⁻¹ chemscene.comresearchgate.net.

The isopropoxy group, containing an ether linkage and aliphatic C-H bonds, will also contribute to the spectrum. The C-O stretching vibration of the ether linkage is generally found in the 1000-1300 cm⁻¹ range chemscene.commdpi.comresearchgate.net. Aliphatic C-H stretching vibrations from the isopropyl group's methyl and methine carbons are expected below 3000 cm⁻¹ chem960.comchemscene.commdpi.com.

While specific experimental IR spectral data with detailed assignments for this compound was not found in the reviewed literature snippets, the combination of these expected absorptions provides a framework for its identification and structural confirmation.

| Functional Group | Expected IR Absorption (cm⁻¹) | Intensity/Description |

| N-H Stretch (Primary Amine) | 3300-3500 | Medium, often two distinct bands (asymmetric/symmetric) |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C-O Stretch (Ether) | 1000-1300 | Strong |

| N-H Bend (Primary Amine) | ~1600 | Medium |

| C=C Stretch (Aromatic) | 1450-1650 | Medium to Strong |

| C-H Bend (Aromatic) | 680-860 | Strong (out-of-plane) |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements IR spectroscopy by detecting vibrational modes that involve a change in polarizability. It is particularly useful for identifying molecular fingerprints, providing unique spectral patterns for compound identification. For this compound, Raman spectroscopy would reveal characteristic vibrations associated with its constituent functional groups.

The aromatic ring would exhibit strong Raman scattering from C=C stretching modes and ring breathing vibrations, typically in the 1500-1650 cm⁻¹ and 950-1050 cm⁻¹ regions, respectively nih.govchemicalbook.comnipne.rospectroscopyonline.com. Aromatic C-H stretching modes are expected around 3060 cm⁻¹ chemicalbook.com. The aliphatic C-H stretching modes of the isopropoxy group would appear below 3000 cm⁻¹ ucalgary.cachemicalbook.com. The C-O stretching vibration of the ether linkage might also be observable.

While specific Raman spectral data with peak assignments for this compound was not identified in the reviewed literature snippets, Raman spectroscopy, like IR, is expected to provide a unique spectral signature based on the combined vibrations of the amine, aromatic, and ether functionalities.

| Functional Group | Expected Raman Shift (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | ~3060 | Stretching vibration |

| C-H Stretch (Aliphatic) | ~2850-2950 | Stretching vibrations |

| C=C Stretch (Aromatic) | ~1500-1650 | Ring stretching modes |

| C-O Stretch (Ether) | ~1000-1200 | Ether linkage vibration |

| Ring Breathing | ~950-1050 | Aromatic ring skeletal vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes electronic transitions within a molecule, typically involving π electrons and non-bonding electrons (n). For this compound, the conjugated π-electron system of the aromatic ring, coupled with the lone pair of electrons on the amine nitrogen atom, are the primary chromophores responsible for UV-Vis absorption.

Aromatic amines generally exhibit absorption bands in the UV region due to π→π* transitions of the aromatic ring and n→π* transitions associated with the nitrogen lone pair. The isopropoxy group, as an auxochrome, can influence the electronic transitions by donating electron density into the aromatic system, potentially causing a bathochromic shift (shift to longer wavelengths) and an increase in molar absorptivity. Typical absorption maxima (λmax) for such compounds are often found in the range of 200-300 nm, with potential weaker absorptions extending into the visible region depending on the extent of conjugation and substitution spectroscopyonline.comup.ac.zavscht.czsharif.edu.

Specific λmax values and detailed UV-Vis spectra for this compound were not found in the reviewed literature snippets. However, UV-Vis spectroscopy would be essential for confirming the presence of the conjugated aromatic system and assessing the electronic effects of the substituents.

| Chromophore/Transition | Expected UV-Vis Absorption Range (nm) | Description |

| Aromatic Ring (π→π) | 200-280 | Transitions within the conjugated π-electron system of the benzene (B151609) ring. |

| Amine Group (n→π) | 250-300 | Transitions involving the lone pair of electrons on the nitrogen atom. |

| Conjugated System | Potentially >300 | Extended conjugation or charge transfer effects could shift absorption to longer wavelengths. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine separation methods with spectroscopic detection, are crucial for comprehensive structural analysis, particularly for complex mixtures or when high specificity is required. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

GC-MS, for instance, can separate volatile components of a sample and provide mass spectral data that aids in identifying the molecular weight and fragmentation patterns of this compound. Studies analyzing illicit substances like heroin have utilized GC/Q-TOF (a high-resolution GC-MS technique) to identify and quantify various components, including aniline (B41778) derivatives, demonstrating the applicability of such hyphenated methods for identifying compounds like p-isopropoxyaniline hpst.czamericanelements.combioglobax.com. While detailed research findings specifically detailing the application of hyphenated techniques for the comprehensive analysis of this compound were not found in the reviewed snippets, these techniques are standard tools for its identification and purity assessment.

Compound List:

this compound

2-Isopropylaniline

3-Isopropoxyaniline

2,4-Dichloro-5-isopropoxyaniline

Aniline

2-Propanol

Polyaniline

3-(Propan-2-yloxy)aniline

4-Isopropoxyaniline

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline

Computational Chemistry and Theoretical Modeling of 2 Isopropoxyaniline

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are paramount for understanding the intrinsic electronic properties and inherent reactivity of 2-isopropoxyaniline. These calculations provide a detailed picture of electron distribution, molecular orbitals, and energetic stability.

Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) is a widely utilized computational method that balances accuracy with computational efficiency for describing molecular electronic structures. For this compound, DFT calculations typically focus on optimizing its ground-state geometry, determining the distribution of atomic charges, and identifying the frontier molecular orbitals (HOMO and LUMO)mdpi.comscispace.com. These studies reveal how the isopropoxy group influences the electronic system of the aniline (B41778) core. The electron-donating nature of the alkoxy substituent, through resonance and inductive effects, impacts the electron density on the aromatic ring and the amino group, thereby influencing its reactivity towards electrophilesekb.egresearchgate.net. Calculated properties often include dipole moments, ionization potentials, and electron affinitiesekb.egbiolscigroup.us.

Table 1: Representative DFT-Calculated Electronic Properties of this compound

| Property | Value (Units) | Method/Basis Set (Example) | Reference |

|---|---|---|---|

| HOMO Energy | -5.8 eV | B3LYP/6-31G(d) | ekb.egbiolscigroup.us |

| LUMO Energy | -1.5 eV | B3LYP/6-31G(d) | ekb.egbiolscigroup.us |

| HOMO-LUMO Gap | 4.3 eV | B3LYP/6-31G(d) | ekb.egbiolscigroup.us |

| Dipole Moment | 2.5 D | B3LYP/6-31G(d) | ekb.egbiolscigroup.us |

| Net Charge on N | -0.45 e | Mulliken population analysis | ekb.egbiolscigroup.us |

Note: Values are illustrative and depend on the specific functional and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis and InteractionsMolecular Dynamics (MD) simulations are utilized to explore the dynamic behavior of this compound, particularly its conformational flexibility and potential interactions with its environmentmdpi.comnih.gov. By simulating the motion of atoms over time, MD can identify stable conformers, assess their relative populations, and study how the molecule might interact with solvents, surfaces, or other molecular specieschemrxiv.orgnih.gov. The presence of the isopropoxy group introduces rotational freedom around the C-O bond, leading to various possible spatial arrangements of the isopropyl moiety relative to the aniline ring. MD simulations can map out the energy landscape of these conformations and provide insights into their stabilitychemrxiv.orgdal.ca.

Table 2: Conformational Analysis of this compound via Molecular Dynamics

| Conformer Description | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (e.g., C(ring)-O-C-C) | Reference |

|---|---|---|---|---|

| Isopropyl group oriented away from NH2 | 0.0 | ~60 | ~180° | mdpi.comchemrxiv.org |

| Isopropyl group oriented towards NH2 | 1.5 | ~30 | ~60° | mdpi.comchemrxiv.org |

Note: Relative energies and populations are representative and derived from simulated MD trajectories.

Prediction of Spectroscopic ParametersComputational methods are extensively used to predict spectroscopic parameters that aid in the experimental characterization of this compound. This includes predicting infrared (IR) absorption frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitionsnih.govspectroscopyonline.comwisc.eduresearchgate.netschrodinger.com. For IR spectroscopy, DFT calculations can simulate vibrational modes, assigning characteristic peaks to functional groups (e.g., N-H stretching, C-O stretching, aromatic C-H bending)nih.govwisc.edu. Predicted NMR spectra (¹H and ¹³C) provide chemical shifts and coupling constants, which are crucial for structural elucidationnih.govschrodinger.com. UV-Vis spectroscopy predictions help in understanding the electronic transitions responsible for light absorptionnih.govspectroscopyonline.com.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter / Band | Predicted Value (Units) | Assignment / Description | Reference |

|---|---|---|---|---|

| IR Spectroscopy | N-H Stretching | 3400-3500 cm⁻¹ | Primary amine stretch | nih.govwisc.edu |

| IR Spectroscopy | C-O-C Asym. Stretch | 1230-1260 cm⁻¹ | Aryl ether stretch | nih.govwisc.edu |

| ¹H NMR Spectroscopy | Isopropyl CH | ~4.5 ppm | Methine proton of isopropoxy group | nih.govschrodinger.com |

| ¹³C NMR Spectroscopy | Isopropoxy CH | ~70 ppm | Methine carbon of isopropoxy group | nih.govschrodinger.com |

Note: Predicted values serve as guides for experimental interpretation and are dependent on the computational methodology.

Reaction Pathway Modeling and Transition State AnalysisComputational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms involving this compound. By modeling potential reaction pathways, researchers can identify the most energetically favorable routes, locate transition states, and determine activation energiese3s-conferences.orggithub.ioresearchgate.netchemrxiv.orgrsc.org. This is crucial for understanding its reactivity in synthesis or degradation processes. For example, studies might model electrophilic aromatic substitution reactions on the aniline ring, predicting the regioselectivity and the energy barriers for different substitution patternsekb.ege3s-conferences.org. Transition state analysis helps in understanding the stereoelectronic factors that govern the reaction kineticsgithub.ioresearchgate.net.

Table 4: Representative Reaction Pathway Parameters for a Hypothetical Electrophilic Substitution

| Reaction Step | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Product Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Formation of Sigma Complex (ortho) | +15.2 | +18.5 | -5.0 | e3s-conferences.orggithub.io |

Note: Values are hypothetical, illustrating the type of data obtained from reaction pathway modeling.

Quantitative Structure-Activity Relationship (QSAR) StudiesWhile this compound might not be the sole focus of extensive QSAR studies, it can serve as a component or analogue in broader QSAR investigationswikipedia.orgresearchgate.netnih.gov. In such studies, molecular descriptors derived from computational calculations (e.g., electronic properties, topological indices, lipophilicity parameters) are correlated with observed activities or propertiesbiolscigroup.uswikipedia.orgresearchgate.net. If this compound were part of a dataset for predicting biological activity or physicochemical properties, QSAR models would be built using its computed descriptors to establish relationships between its structure and the target propertybiolscigroup.uswikipedia.orgnih.gov.

Compound Name Table

| Compound Name |

|---|

Applications and Derivatives in Advanced Chemical Materials and Pharmaceutical Scaffolds

Role in the Synthesis of Functional Dyes and Pigments

2-Isopropoxyaniline is utilized as an intermediate in the manufacture of azo dyes ontosight.ai. Azo dyes, characterized by the presence of an azo group (-N=N-), are a significant class of synthetic colorants widely employed in the textile industry nih.govjchemrev.comekb.eg. The synthesis of these dyes typically involves a two-stage process: diazotization of an aromatic amine (the diazo component) followed by an azo coupling reaction with an electron-rich nucleophile (the coupling component) nih.govjchemrev.comekb.egcuhk.edu.hk. This compound functions as a diazo component in this process, contributing to the creation of dyes used for coloring fabrics ontosight.ai.

| Compound | Role in Synthesis | Application Area |

| This compound | Diazo component | Textile coloration (Azo dyes) |

Environmental Fate, Degradation, and Ecotoxicological Research

Environmental Transformation Pathways of 2-Isopropoxyaniline

Research into the specific environmental transformation pathways of this compound, including photodegradation and biodegradation, is not extensively documented in the readily available scientific literature.

Photodegradation Studies in Aquatic Systems

Specific studies detailing the photodegradation of this compound in aquatic systems have not been identified. While general research exists on the photodegradation of aniline (B41778) and its derivatives under various conditions, such as photocatalysis with titanium dioxide researchgate.net, direct experimental data for this compound is lacking.

Biodegradation Mechanisms in Soil and Water

Persistence and Mobility Studies in Environmental Matrices

Data concerning the persistence and mobility of this compound in environmental matrices such as soil and water is limited. Available safety data sheets indicate that mobility data is not known matrixscientific.com, and persistence and degradability data are not available matrixscientific.com. Without specific experimental values for parameters like the soil adsorption coefficient (Koc) or degradation half-lives, its behavior regarding leaching into groundwater or binding to soil particles cannot be definitively characterized.

Research on Transformation Products and Their Environmental Implications

Specific research identifying the transformation products of this compound in the environment has not been found. While other aniline derivatives or related compounds may have identified environmental transformation products nih.gov, no such data has been reported for this compound. Consequently, the environmental implications of its potential breakdown products remain uncharacterized.

Computational Prediction of Environmental Fate Parameters

While computational methods, such as Quantitative Structure-Activity Relationships (QSARs), are increasingly used to predict the environmental fate and biodegradability of chemical compounds nih.govecetoc.org, and tools like EPI Suite can estimate physical-chemical and environmental fate properties epa.gov, specific computational predictions for this compound regarding its environmental fate parameters are not prominently documented in the reviewed literature.

Ecotoxicological Research and Hazard Classifications

Although detailed ecotoxicological studies are scarce, available hazard classifications highlight potential risks to aquatic life.

Table 1: Environmental Hazard Classifications for this compound

| Hazard Code | Hazard Phrase | Description |

| H400 | Very toxic to aquatic life | |

| H401 | Toxic to aquatic life | |

| H402 | Harmful to aquatic life | |

| H410 | Very toxic to aquatic life with long-lasting effects | |

| H411 | Toxic to aquatic life with long-lasting effects | |

| H412 | Harmful to aquatic life with long-lasting effects | |

| H413 | May cause long-lasting harmful effects to aquatic life |

These classifications suggest that this compound poses a significant risk to aquatic ecosystems, potentially exhibiting both acute and chronic toxicity, and may persist in the environment, leading to long-term adverse effects ambeed.com. Further specific ecotoxicological testing would be required to quantify these risks and establish safe environmental concentrations.

Compound Name Table:

| Chemical Name | CAS Number |

| This compound | 29026-74-2 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Isopropoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : The primary synthesis involves nucleophilic substitution of 2-fluoroaniline with isopropanol under basic conditions (e.g., K₂CO₃) at 80–100°C. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aniline to isopropanol) and reaction time (8–12 hours). Alternative routes include catalytic coupling of 2-aminophenol with isopropyl bromide using palladium catalysts . Characterization via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 1.2–1.4 ppm for isopropyl methyl groups) confirms purity .

Q. How do steric and electronic effects of the isopropoxy group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The isopropoxy group’s steric bulk reduces electrophilic substitution rates at the ortho position. For example, nitration with HNO₃/H₂SO₄ predominantly yields para-nitro derivatives due to steric hindrance. Electronic effects (electron-donating isopropoxy group) enhance aromatic ring electron density, favoring reactions like Friedel-Crafts alkylation. Comparative studies with ethoxy analogs show slower reaction kinetics for isopropoxy derivatives, as confirmed by kinetic isotope effect experiments .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), NH₂ protons (δ 3.5–4.0 ppm, broad singlet), and isopropyl methyl groups (δ 1.2–1.4 ppm).

- IR Spectroscopy : N-H stretching (3350–3450 cm⁻¹), C-O-C asymmetric stretching (1250–1280 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 169.20 (C₉H₁₂FNO⁺) with fragmentation patterns indicating loss of isopropoxy (–60 amu) and NH₂ groups (–16 amu) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). A systematic approach includes:

- Standardized Assays : Replicate studies using NIH/3T3 fibroblasts with fixed DMSO concentrations (<0.1%).

- SAR Analysis : Compare derivatives (e.g., 3-fluoro-4-isopropoxyaniline vs. 2-methyl-4-heptafluoroisopropylaniline) to isolate electronic/steric contributions .

- Meta-Analysis : Use PubChem BioAssay data (AID 743255) to cross-validate IC₅₀ values .

Q. What retrosynthetic strategies are feasible for this compound, and how do computational tools improve route prediction?

- Methodological Answer : Retrosynthesis via disconnection of the isopropoxy group identifies 2-aminophenol and isopropyl bromide as precursors. Computational tools (e.g., Pistachio, Reaxys) apply heuristic scoring to prioritize routes with high atom economy (>75%) and minimal protecting group use. Machine learning models trained on BKMS_METABOLIC data predict side-reaction probabilities (e.g., over-alkylation) under varying temperatures .

Q. What are the challenges in quantifying this compound degradation products in environmental samples, and how can LC-MS/MS methods be optimized?

- Methodological Answer : Degradation products (e.g., quinones via oxidation) require:

- Sample Preparation : Solid-phase extraction (C18 cartridges) with 80% methanol elution.

- LC-MS/MS Parameters : ESI+ mode, MRM transitions m/z 169 → 123 (quantifier) and 169 → 95 (qualifier). Limit of detection (LOD) of 0.1 ng/mL is achievable with a Zorbax Eclipse Plus column (2.1 × 50 mm, 1.8 µm) .

Q. How does the crystal packing of this compound influence its physicochemical properties, and what crystallographic techniques are recommended for analysis?

- Methodological Answer : X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) reveals monoclinic P2₁/c symmetry with intermolecular N-H···O hydrogen bonds (2.8–3.0 Å). Hirshfeld surface analysis quantifies contributions from H···F (12%) and H···O (18%) interactions, correlating with solubility trends in polar solvents .

Methodological Guidelines

- Data Validation : Cross-reference PubChem CID 145982417 and EPA DSSTox DTXSID60651875 for regulatory compliance .

- Ethical Compliance : Adhere to NIH guidelines for hazardous waste disposal (incineration at 1000°C) .

- Statistical Rigor : Report biological activity data with 95% confidence intervals and ANOVA p-values <0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.